4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid
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Overview
Description
4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid is a complex organic compound characterized by the presence of a chloroaniline group, a diethylamino group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-chloroaniline with a suitable acylating agent to form an intermediate, which is then reacted with diethylamine and a propylamine derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification through chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chloroaniline group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxylamine, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. The chloroaniline group can interact with enzymes or receptors, modulating their activity. The diethylamino group may enhance the compound’s solubility and facilitate its transport across cell membranes. The overall effect is determined by the compound’s ability to bind to and modulate the activity of its molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin derivatives: These compounds share structural similarities and are used in similar applications, such as organic synthesis and medicinal chemistry.
7-(Diethylamino)coumarin-3-carboxylic acid: This compound has similar functional groups and is used in photophysical studies and as a fluorescent probe.
Uniqueness
4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-(4-chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3/c1-3-21(4-2)11-5-10-19-15(17(23)24)12-16(22)20-14-8-6-13(18)7-9-14/h6-9,15,19H,3-5,10-12H2,1-2H3,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLHFFFGFNRHGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(CC(=O)NC1=CC=C(C=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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